molecular formula C12H18N2 B15227839 1-(2,3-Dimethylphenyl)pyrrolidin-3-amine

1-(2,3-Dimethylphenyl)pyrrolidin-3-amine

Cat. No.: B15227839
M. Wt: 190.28 g/mol
InChI Key: WXFZOKRXJSXVAG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dimethylphenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)pyrrolidin-3-amine typically involves the reaction of 2,3-dimethylphenylamine with a suitable pyrrolidine derivative. One common method is the reductive amination of 2,3-dimethylphenylamine with pyrrolidine-3-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

1-(2,3-Dimethylphenyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the dimethylphenyl group.

    Pyrrolidin-2-one: A related compound with a carbonyl group at the second position.

    Pyrrolidine-2,5-dione: Another derivative with carbonyl groups at the second and fifth positions.

Uniqueness: 1-(2,3-Dimethylphenyl)pyrrolidin-3-amine is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H18N2/c1-9-4-3-5-12(10(9)2)14-7-6-11(13)8-14/h3-5,11H,6-8,13H2,1-2H3

InChI Key

WXFZOKRXJSXVAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCC(C2)N)C

Origin of Product

United States

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